1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a methyl group, and two methylsulfanyl groups attached to an imidazolidine-4,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione typically involves the reaction of 2-chlorobenzaldehyde with thiourea and methyl iodide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the imidazolidine-4,5-dione core. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione: Similar in structure but lacks the methyl group at the 3-position.
1-(2-Chlorophenyl)-3-methyl-2,2-bis(ethylsulfanyl)imidazolidine-4,5-dione: Similar but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
1-(2-Chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione is unique due to the presence of both methyl and methylsulfanyl groups, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
62376-48-1 |
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Molecular Formula |
C12H13ClN2O2S2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methyl-2,2-bis(methylsulfanyl)imidazolidine-4,5-dione |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-14-10(16)11(17)15(12(14,18-2)19-3)9-7-5-4-6-8(9)13/h4-7H,1-3H3 |
InChI Key |
YCPCMEIBKTZZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1(SC)SC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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